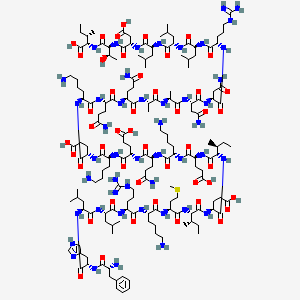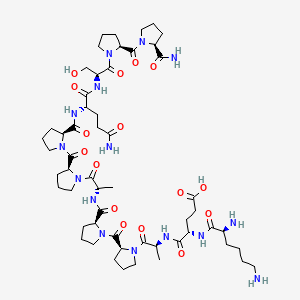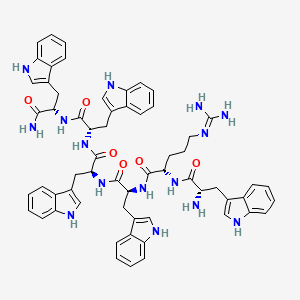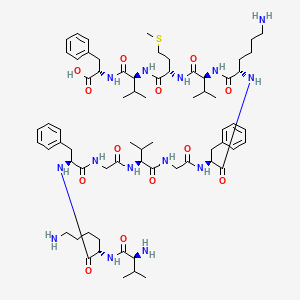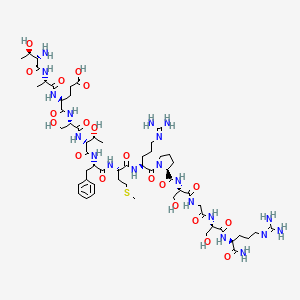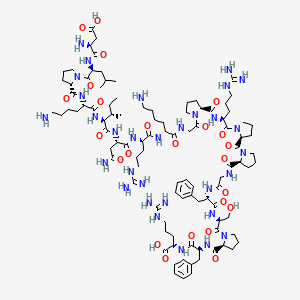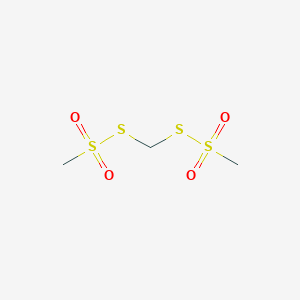
1,1-Methanediylbis(methanethiosulfonat)
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1,1-Methanediyl bismethanethiosulfonate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
1,1-Methanediyl bismethanethiosulfonate (MBTS) primarily targets sulfhydryl groups in biological molecules . These targets play crucial roles in maintaining the structure and function of proteins and enzymes.
Mode of Action
MBTS acts as a sulfhydryl cross-linking reagent . It interacts with its targets by forming covalent bonds with the sulfhydryl groups, leading to the cross-linking of these groups. This interaction can induce conformational changes in the target molecules, potentially altering their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Methanediyl bismethanethiosulfonate can be synthesized through various synthetic routes. One common method involves the reaction of methanesulfonyl chloride with sodium sulfide, followed by oxidation . The reaction conditions typically include:
Temperature: Controlled to avoid decomposition.
Solvent: Often conducted in an organic solvent like dichloromethane.
Catalysts: May require specific catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of 1,1-Methanediyl bismethanethiosulfonate involves large-scale chemical reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Methanediyl bismethanethiosulfonate undergoes various types of chemical reactions, including:
Oxidation: Converts sulfhydryl groups to disulfides.
Reduction: Reduces disulfides back to sulfhydryl groups.
Substitution: Reacts with nucleophiles to replace sulfonate groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Solvents: Methanol, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include disulfides, thiols, and various substituted organic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediyl bismethanethiosulfonate: Another cross-linking reagent with a similar structure but different spacer length.
1,3-Propane bismethanethiosulfonate: Similar function but with a longer carbon chain.
Uniqueness
1,1-Methanediyl bismethanethiosulfonate is unique due to its specific reactivity and the ability to form stable cross-links under mild conditions . Its shorter spacer length compared to similar compounds allows for more precise modifications in biochemical applications .
Eigenschaften
IUPAC Name |
bis(methylsulfonylsulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S4/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSDVHMSSISWGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233340 | |
| Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22418-52-6 | |
| Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22418-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonothioic acid, S1,S1′-methylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: 1,1-Methanediyl bismethanethiosulfonate ((MTS)2-1) is a homobifunctional, thiol-specific crosslinker that targets cysteine residues in proteins. It forms disulfide bonds with cysteine residues that are in close proximity, effectively "crosslinking" them. [, , ] This crosslinking can have various downstream effects depending on the protein targeted:
- Inhibition of protein function: Crosslinking can lock a protein into a specific conformation, preventing conformational changes essential for its function. This has been observed with the lactose permease of Escherichia coli, where crosslinking specific cysteine residues inhibits lactose transport. []
- Stabilization of protein complexes: (MTS)2-1 can be used to stabilize interactions between proteins that exist as oligomers. This has been demonstrated with the human proton-coupled folate transporter (PCFT), where (MTS)2-1 helped identify the presence of PCFT dimers and higher order oligomers. []
- Mapping protein structure: By systematically introducing cysteine residues into a protein and using (MTS)2-1 to identify which residues are close enough to crosslink, researchers can gain insights into the three-dimensional structure of the protein. []
A: Yes, (MTS)2-1 can be valuable for studying the functional consequences of protein oligomerization. In the research on the human proton-coupled folate transporter (PCFT), researchers used (MTS)2-1 to identify PCFT existing as dimers, trimers, and tetramers. [] They further observed a "dominant-positive" phenotype when co-expressing wild-type PCFT with an inactive mutant, suggesting functional cooperation between PCFT monomers within an oligomeric complex. [] This highlights the utility of (MTS)2-1 in not only identifying oligomers but also investigating their functional significance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


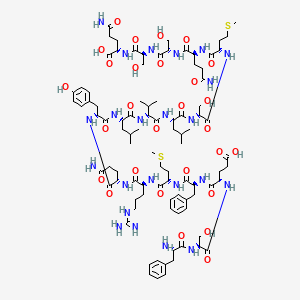
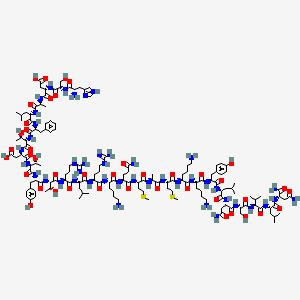
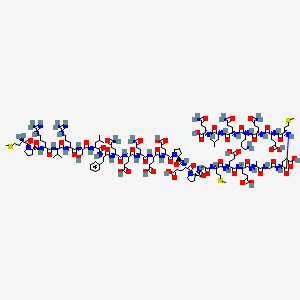
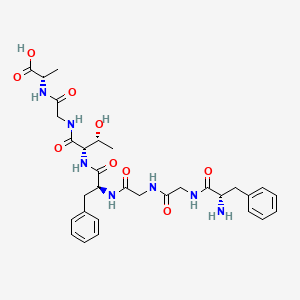
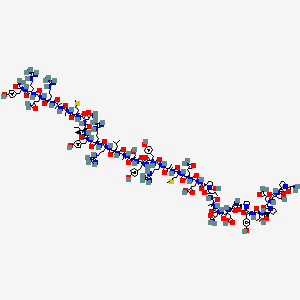
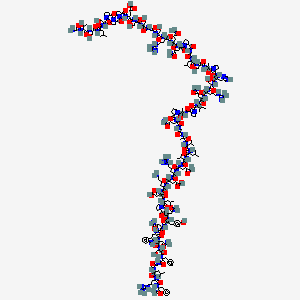

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)
